molecular formula C15H28N4O4 B1679564 Peramivir CAS No. 330600-85-6

Peramivir

Número de catálogo B1679564
Número CAS: 330600-85-6
Peso molecular: 328.41 g/mol
Clave InChI: XRQDFNLINLXZLB-CKIKVBCHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Peramivir is an antiviral agent used to treat acute uncomplicated influenza in patients aged 2 years and older who have been symptomatic for no more than two days . It belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses .


Synthesis Analysis

Peramivir analogues were synthesized via a new and versatile method starting from a stereoselective 1,3-dipolar cycloaddition reaction between the nitrile oxide derived from 2-ethylbutanal and the commercially available and inexpensive cyclopentadiene and 1,3-cyclohexadiene . An improved and convenient synthetic route for the synthesis of peramivir has been developed with a total 34% yield .


Molecular Structure Analysis

The chemical structure of peramivir allows it to bind to the influenza neuraminidase with much higher affinity than oseltamivir .


Chemical Reactions Analysis

Peramivir was found to be stable under peroxide and photolysis conditions but not stable or degradable when exposed to the acid, base, and thermal stress conditions .

Aplicaciones Científicas De Investigación

Influenza Treatment

  • Summary of Application: Peramivir is a potent inhibitor of influenza neuraminidase and is used clinically to treat influenza infections . Its substantial potency for its target suggests that similar structures might be useful as lead compounds for designing inhibitors of related viral, mammalian, or bacterial neuraminidases .
  • Methods of Application: The drug is administered intravenously . The exact dosage and treatment duration depend on the patient’s condition and response to treatment.
  • Results or Outcomes: A meta-analysis comparing the efficacy and safety of peramivir with other neuraminidase inhibitors (NAIs) found that peramivir was superior to other NAIs (MD = −11.214 hours, 95% CI: −19.119 to −3.310) . The incidence of adverse events (RR = 1.023, 95% CI: 0.717 to 1.460) and serious adverse events (RR = 1.068, 95% CI: 0.702 to 1.625) in the peramivir group was similar to those in the oseltamivir group .

Conformational Analysis

  • Summary of Application: Peramivir’s structure has a large number of rotatable bonds, leading researchers to consider the conformational flexibility of the drug . This is important in cases where isoenzyme selectivity is required .
  • Methods of Application: Researchers examined previously published X-ray data for the free and bound states of the drug, along with solution-phase NMR, conformational analysis, and DFT calculations .
  • Results or Outcomes: The analysis concluded that peramivir undergoes a substantial conformational shift upon binding to the neuraminidase active site . This previously unrecognized conformational flexibility may be a liability for peramivir itself, or for future applications of the underlying cyclopentane scaffold .

Severe Influenza A with Primary Viral Pneumonia Treatment

  • Summary of Application: Peramivir has been evaluated for its efficacy in the treatment of severe influenza A with primary viral pneumonia .
  • Methods of Application: A single-center, randomized, controlled trial was conducted during the Chinese influenza season from December 2018 to April 2019 in patients with severe influenza A with primary viral pneumonia . Patients were treated with either intravenous peramivir (300 mg, once daily for 5 days) or oral oseltamivir (75 mg, twice daily for 5 days) .
  • Results or Outcomes: The remission time of fever symptoms in the oseltamivir group was 23.67 hours, which was significantly longer than that in the peramivir group (12.32 hours) (P = .034) . Peramivir is no less effective than oseltamivir in the treatment of severe influenza A with primary viral pneumonia, and patients treated with peramivir had significantly shorter remission times of fever symptoms than those treated with oseltamivir .

Antiprotozoal Agent

  • Summary of Application: Nitazoxanide (NT-300), originally developed and licensed as an antiprotozoal agent, is currently being developed as a first-in-class broad-spectrum antiviral agent .
  • Methods of Application: The drug is being tested in Phase 2b/3 clinical trials .
  • Results or Outcomes: It has been found to be efficacious in reducing the duration of influenza infection .

Antiviral Drug Design

  • Summary of Application: Peramivir’s structure and conformational flexibility have been studied for its potential in the design of antiviral drugs .
  • Methods of Application: Researchers have examined previously published X-ray data for the free and bound states of the drug, along with solution-phase NMR, conformational analysis, and DFT calculations .
  • Results or Outcomes: The analysis concluded that peramivir undergoes a substantial conformational shift upon binding to the neuraminidase active site . This previously unrecognized conformational flexibility may be a liability for peramivir itself, or for future applications of the underlying cyclopentane scaffold .

COVID-19 Treatment Research

  • Summary of Application: Peramivir is being researched for its potential use in the treatment of COVID-19 .
  • Methods of Application: The research is currently under progress in China to determine whether this treatment is valuable for severe COVID-19 infected patients .
  • Results or Outcomes: The results are expected in the descent .

Direcciones Futuras

Although peramivir shows efficacy for the treatment of seasonal and pH1N1 influenza, it has not received US FDA approval. Peramivir is used safely and efficiently in hospitalized adult and pediatric patients with suspected or laboratory-confirmed influenza. Peramivir might be a beneficial alternative antiviral treatment for many patients, including those unable to receive inhaled or oral neuraminidase inhibitors, or those requiring nonintravenous drug delivery .

Propiedades

IUPAC Name

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQDFNLINLXZLB-CKIKVBCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904727
Record name Peramivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Peramivir is an inhibitor of influenza neuraminidase, preventing new virus particles from leaving infected cells.
Record name Peramivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Peramivir

CAS RN

330600-85-6, 229614-56-6, 229614-55-5
Record name Peramivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330600-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-Peramivir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229614566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peramivir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330600856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peramivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Peramivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERAMIVIR, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDL9Q29886
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PERAMIVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZS94HQO3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peramivir
Reactant of Route 2
Peramivir
Reactant of Route 3
Peramivir
Reactant of Route 4
Peramivir
Reactant of Route 5
Peramivir
Reactant of Route 6
Peramivir

Citations

For This Compound
7,700
Citations
DF Smee, RW Sidwell - Expert opinion on investigational drugs, 2002 - Taylor & Francis
… peramivir in studies run in parallel with each compound. In mice infected with influenza A or B viruses, oral treatment with peramivir … discuss the studies reported to date with peramivir. …
Number of citations: 112 www.tandfonline.com
LJ Scott - Drugs, 2018 - Springer
… , reviews the clinical use of peramivir in this indication and … , a single infusion of peramivir 600 mg significantly shortened the … of peramivir were generally consistent with those in adults. …
Number of citations: 34 link.springer.com
S Kohno, H Kida, M Mizuguchi… - Antimicrobial agents and …, 2010 - Am Soc Microbiol
Peramivir, a sialic acid analogue, is a selective inhibitor of neuraminidases produced by influenza A and B viruses. We evaluated the efficacy and safety of a single intravenous dose of …
Number of citations: 153 journals.asm.org
A Hata, R Akashi-Ueda, K Takamatsu… - Drug design …, 2014 - Taylor & Francis
Objective This report presents a review of the efficacy and safety of peramivir, a neuraminidase inhibitor that was granted Emergency Use Authorization by the US Food and Drug …
Number of citations: 33 www.tandfonline.com
L Barroso, J Treanor, L Gubareva… - Antiviral …, 2005 - journals.sagepub.com
Objective Oseltamivir is the only oral neuraminidase inhibitor currently available; we determined the tolerability and antiviral efficacy of oral peramivir for treatment and prophylaxis of …
Number of citations: 140 journals.sagepub.com
S Kohno, H Kida, M Mizuguchi, N Hirotsu… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… novel anti-influenza virus drug peramivir in high-risk patients, … -blind study, peramivir was intravenously administered at 300 … Intravenous peramivir appears to offer a potentially useful …
Number of citations: 115 journals.asm.org
AK Shetty, LA Peek - Expert review of anti-infective therapy, 2012 - Taylor & Francis
… peramivir, did not impact binding of peramivir to the NA enzyme suggesting that it may be feasible to administer peramivir … No significant antagonism or synergy between peramivir and …
Number of citations: 61 www.tandfonline.com
MM Alame, E Massaad, H Zaraket - Frontiers in microbiology, 2016 - frontiersin.org
Peramivir is a novel cyclopentane neuraminidase inhibitor of … Peramivir is highly effective against human influenza A and B … Peramivir is administered as a single-dose via the …
Number of citations: 77 www.frontiersin.org
PC Wang, JM Fang, KC Tsai, SY Wang… - Journal of Medicinal …, 2016 - ACS Publications
Peramivir is a potent neuraminidase (NA) inhibitor for … in peramivir with a phosphonate group, phosphono-peramivir (6a… is unexpectedly less active than peramivir. The inferior binding …
Number of citations: 38 pubs.acs.org
S Jain, AM Fry - Clinical Infectious Diseases, 2011 - academic.oup.com
… peramivir under the eIND, but most appeared to be severely ill. Among 31 patients receiving daily intravenous peramivir … noted from either oseltamivir or peramivir; long-term follow-up of …
Number of citations: 22 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.